2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a cyclohexylacetamido group, and a methoxyphenylmethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials
Formation of Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole ring system.
Introduction of Cyclohexylacetamido Group: The cyclohexylacetamido group is introduced through an acylation reaction, where cyclohexylacetic acid or its derivatives react with the thieno[3,4-c]pyrazole intermediate.
Attachment of Methoxyphenylmethyl Acetamide Moiety: This step involves the reaction of the intermediate with 4-methoxybenzylamine or its derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may modulate the activity of the target, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]pyrazole Derivatives: Compounds with similar core structures but different substituents.
Cyclohexylacetamido Derivatives: Compounds with the cyclohexylacetamido group but different core structures.
Methoxyphenylmethyl Acetamide Derivatives: Compounds with the methoxyphenylmethyl acetamide moiety but different core structures.
Properties
IUPAC Name |
2-cyclohexyl-N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c1-30-18-9-7-17(8-10-18)12-24-22(29)13-27-23(19-14-31-15-20(19)26-27)25-21(28)11-16-5-3-2-4-6-16/h7-10,16H,2-6,11-15H2,1H3,(H,24,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDMJOKPECRSIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)CC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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